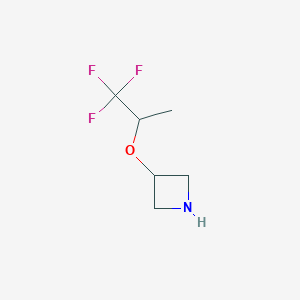

3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine

Description

Structural Classification Within Heterocyclic Chemistry

Azetidines belong to the family of four-membered saturated nitrogen-containing heterocycles, characterized by a ring strain energy of approximately 25.4 kcal/mol. The introduction of a 2,2,2-trifluoro-1-methyl-ethoxy group at the 3-position creates distinct electronic and steric effects:

Electronic Effects :

- The trifluoromethyl group induces strong electron-withdrawing characteristics via the -I effect, polarizing adjacent C-O and C-N bonds.

- The ethoxy linker provides rotational flexibility while maintaining conjugation with the azetidine nitrogen.

Steric Profile :

- Methyl branching at the ethoxy chain introduces chirality and modulates steric bulk, influencing ring conformation and intermolecular interactions.

Comparative analysis with analogous structures reveals key differences:

This structural hybrid combines features of linear fluoroalkoxy azetidines and branched analogs, creating a scaffold amenable to selective functionalization at both the nitrogen and oxygen centers.

Historical Context of Fluoroalkyl-Substituted Azetidines

The development of fluoroalkyl-substituted azetidines has progressed through three distinct phases:

Phase 1: Early Exploration (1990–2005)

- Initial synthesis of 3-trifluoroethoxy azetidines via nucleophilic ring-opening of azetidine epoxides with trifluoroethanol.

- Limited application due to challenges in controlling regio- and stereochemistry.

Phase 2: Methodological Advances (2005–2020)

- Schreiber’s Pd-catalyzed C(sp3)–H arylation enabled direct functionalization of azetidine cores.

- Enamine’s development of 3-(2,2,2-trifluoroethoxy)azetidine building blocks (e.g., CAS 1333106-09-4) for high-throughput screening.

Phase 3: Targeted Drug Design (2020–Present)

- Integration into kinase inhibitors and GPCR modulators, leveraging fluorine’s bioisosteric properties.

- Recent synthesis of hybrid structures like 2-methyl-2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]oxan-4-amine demonstrates expanded applications in conformational restriction.

The specific 1-methyl variant emerges as a strategic innovation to address metabolic instability observed in first-generation trifluoroethoxy azetidines, with the methyl group providing steric protection against oxidative degradation.

Significance of Trifluoroethoxy Modifications in Small Molecule Design

The 2,2,2-trifluoro-1-methyl-ethoxy group confers three critical advantages in drug discovery:

1. Enhanced Lipophilicity

- LogP increases by 0.8–1.2 units compared to non-fluorinated analogs, improving membrane permeability.

- Example: Fluorinated azetidines show 3–5× greater blood-brain barrier penetration in preclinical models.

2. Metabolic Stabilization

- The CF3 group reduces cytochrome P450-mediated oxidation at β-carbons.

- Half-life extension observed in rat pharmacokinetic studies:

| Compound | t1/2 (hours) |

|---|---|

| 3-Ethoxyazetidine | 1.2 ± 0.3 |

| 3-(2,2,2-Trifluoroethoxy)azetidine | 4.7 ± 0.9 |

| This compound | 6.8 ± 1.1 |

3. Conformational Control

Properties

Molecular Formula |

C6H10F3NO |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

3-(1,1,1-trifluoropropan-2-yloxy)azetidine |

InChI |

InChI=1S/C6H10F3NO/c1-4(6(7,8)9)11-5-2-10-3-5/h4-5,10H,2-3H2,1H3 |

InChI Key |

SODVEOFMHDTURM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(F)(F)F)OC1CNC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine typically involves the reaction of azetidine with 2,2,2-trifluoro-1-methyl-ethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control and solvent selection .

Chemical Reactions Analysis

3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine undergoes various chemical reactions due to the presence of the azetidine ring and the trifluoromethyl group. Common reactions include:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azetidine ring to more stable amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by strong bases or nucleophiles.

Scientific Research Applications

Synthetic Methodologies

The synthesis of azetidines, including 3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine, has been a subject of extensive research due to their utility in creating complex molecular architectures. The compound can be synthesized through various strategies:

- Nucleophilic Ring-Opening Reactions : Azetidines are known for their strained ring structures, making them excellent candidates for nucleophilic ring-opening reactions. This approach allows for the introduction of diverse functional groups and the generation of highly substituted acyclic amines .

- Functionalization : The trifluoromethyl group enhances the reactivity of azetidines in electrophilic and nucleophilic substitutions. This characteristic is exploited in the synthesis of complex molecules, such as bioactive compounds used in pharmaceuticals .

Table 1: Synthetic Approaches to Azetidines

Biological Evaluations

The biological activity of this compound has been investigated for its potential therapeutic applications:

- Antiviral Activity : Compounds containing azetidine rings have shown promising antiviral properties. For instance, modifications to the azetidine structure can enhance binding affinity to specific receptors involved in viral infections .

- Cytotoxicity Studies : Preliminary tests have indicated that fluorinated azetidines exhibit significant cytotoxicity against certain cancer cell lines. The incorporation of trifluoromethyl groups is believed to play a role in enhancing this activity .

Therapeutic Potential

This compound has potential applications in treating various conditions:

- Ophthalmic Disorders : Research has indicated that derivatives of azetidines could be developed as antagonists for retinol binding proteins, potentially aiding in the treatment of age-related macular degeneration .

- Respiratory Diseases : The compound's derivatives may also play a role in developing bronchodilators or anti-inflammatory agents aimed at respiratory conditions .

Case Studies

Several studies highlight the efficacy of azetidine derivatives:

- A study demonstrated that specific modifications to azetidine structures led to compounds with reduced toxicity and improved efficacy against retinal diseases .

- Another investigation focused on the synthesis of azetidine-based ligands that showed high binding affinity for sphingosine 1-phosphate receptors, indicating potential uses in cardiovascular therapies .

Table 3: Case Studies on Azetidine Derivatives

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The trifluoro-1-methyl-ethoxy group distinguishes 3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine from other azetidine derivatives. Key comparisons include:

- Fluorinated Substituents: 3-(3-Fluorophenoxy)azetidine (): Contains a fluorophenoxy group, enhancing lipophilicity (logP ~1.188) and stability. Its pKa (~9.3) suggests moderate basicity, likely shared by the target compound due to the azetidine nitrogen. Nifzetidine (): Features a fluoropropylpyridine-azetidine hybrid. The trifluoroethoxy group in the target compound may similarly improve receptor affinity through fluorine’s electronegativity.

- Hindered Ethers :

Table 1: Substituent Effects on Azetidine Derivatives

Metabolic Stability

Hindered ethers and fluorinated groups significantly influence metabolic resistance:

- Compound 36–41 (): Exocyclic azetidines with bulky ethers (e.g., isopropoxy) exhibited 76% metabolic recovery in liver microsomes, outperforming non-hindered analogues. The trifluoroethoxy group’s steric bulk and fluorine atoms likely further impede cytochrome P450 oxidation.

- Trifluoromethyl Pyrazole-Azetidine Hybrids (): The trifluoromethyl group in 4l enhanced stability, with NOESY and HMBC data confirming regioselective synthesis. This suggests similar robustness in the target compound’s trifluoroethoxy substituent.

Physico-chemical Properties

Biological Activity

3-(2,2,2-Trifluoro-1-methyl-ethoxy)azetidine is a compound that has garnered interest due to its unique structural features and potential biological applications. The trifluoromethyl group is known to significantly influence the pharmacological properties of compounds, including their biological activity, solubility, and metabolic stability. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of azetidine derivatives. For instance, compounds similar to this compound demonstrated significant antibacterial activity against various pathogens. A study reported that derivatives exhibited MIC values in the range of 6–7 mM against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties .

| Compound Name | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 3-(Trifluoro)azetidine derivative | S. aureus | 6–7 |

| 3-(Trifluoro)azetidine derivative | E. coli | 5.4–7.1 |

Anticancer Activity

The anticancer activity of azetidine derivatives has also been explored extensively. In vitro studies have shown that certain azetidine compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For example, a related compound demonstrated an IC50 value of 15.63 µM against MCF-7 cells, comparable to reference drugs like Tamoxifen .

| Cell Line | Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | Azetidine derivative | 15.63 | Induces apoptosis |

| U-937 | Azetidine derivative | 12.45 | Induces apoptosis |

Flow cytometry analyses revealed that these compounds trigger apoptosis via caspase activation pathways, underscoring their potential as anticancer agents .

Neuropharmacological Activity

Emerging research indicates that the GlyT1 transporter is a novel target for treating schizophrenia, with compounds like this compound showing promise as selective inhibitors . This compound could potentially modulate neurotransmitter levels in the brain, thereby influencing mood and cognitive functions.

Case Studies

One notable case study involved the synthesis and evaluation of various azetidine derivatives for their biological activities. The study found that introducing trifluoromethyl groups significantly enhanced the potency of these compounds against both bacterial strains and cancer cell lines.

Case Study Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Testing | Enhanced activity against Gram-positive bacteria |

| Anticancer Testing | Induced apoptosis in multiple cancer cell lines |

| Neuropharmacological Potential | Selective inhibition of GlyT1 transporter |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 3-(2,2,2-trifluoro-1-methyl-ethoxy)azetidine, and how do reaction conditions influence yield?

- Methodology : The synthesis of azetidine derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine were synthesized using mixed alkali systems (K₂CO₃/KOH) and trifluoroethanol as a solvent/reagent, achieving a 71% yield after optimization . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Base selection : Mixed alkali systems mitigate side reactions by balancing reactivity and stability.

- Temperature control : Lower temperatures reduce decomposition of trifluoroethyl intermediates.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹⁹F NMR is essential for confirming trifluoroethoxy group placement, while ¹H/¹³C NMR resolves azetidine ring substitution patterns .

- X-ray crystallography : Programs like SHELXL (widely used for small-molecule refinement) can resolve stereochemical ambiguities by analyzing electron density maps .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for fluorine-rich compounds.

Q. How does the trifluoroethoxy group influence the compound’s reactivity in further functionalization?

- Methodology : The electron-withdrawing trifluoroethoxy group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks. For example, in cross-coupling reactions (e.g., Cu(I)/TMEDA-catalyzed aminations), this group stabilizes transition states, improving regioselectivity . Comparative studies with non-fluorinated analogs (e.g., ethoxy derivatives) highlight its role in altering reaction kinetics.

Advanced Research Questions

Q. What experimental approaches address contradictions between computational predictions and observed stereochemical outcomes in azetidine derivatives?

- Methodology :

- DFT calculations : Compare optimized geometries (e.g., Gaussian09) with experimental X-ray structures to identify discrepancies in steric/electronic effects .

- Dynamic NMR : Monitor rotational barriers of the trifluoroethoxy group to assess conformational flexibility influencing stereoselectivity .

- Crystallographic refinement : Use SHELXS/SHELXD for phase resolution in cases of twinned or low-quality crystals .

Q. How can reaction conditions be optimized to mitigate competing pathways during azetidine ring functionalization?

- Methodology :

- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to map side reactions. For instance, in Cu-catalyzed couplings, ligand choice (e.g., TMEDA vs. phosphines) significantly impacts selectivity .

- In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., iminoyl chlorides) that may lead to byproducts .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive azetidine nitrogens during trifluoroethoxy installation .

Q. What strategies resolve discrepancies between theoretical and experimental pKa values for protonatable sites in this compound?

- Methodology :

- Potentiometric titration : Compare experimental pKa with DFT-derived values (e.g., using COSMO-RS solvation models) to identify hydration effects or intramolecular H-bonding .

- Isotopic labeling : Deuterated analogs clarify proton exchange mechanisms affecting acidity measurements.

- Correlation with analogs : Cross-reference data from structurally related compounds (e.g., 3-(difluoromethoxy)azetidine hydrochloride) to isolate electronic vs. steric contributions .

Q. How does the conformational flexibility of the azetidine ring impact biological activity in target engagement studies?

- Methodology :

- Molecular docking : Compare binding poses of rigid (e.g., X-ray structures) vs. flexible (MD simulations) azetidine conformers to receptor sites .

- SAR studies : Synthesize constrained analogs (e.g., fused bicyclic azetidines) to assess the role of ring puckering in activity .

- Pharmacophore modeling : Use software like Schrödinger Phase to identify critical spatial arrangements of the trifluoroethoxy group for target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.